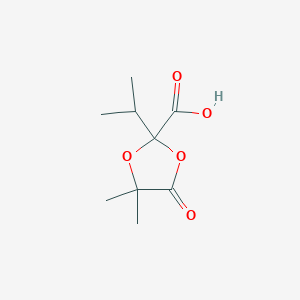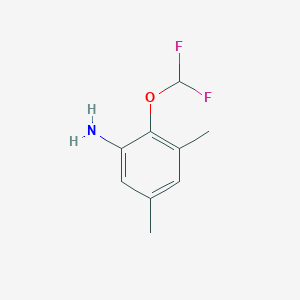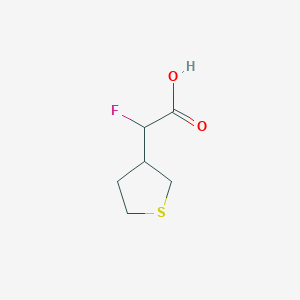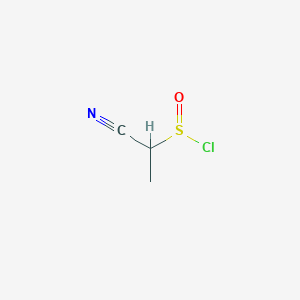
5-(Chloromethyl)-2-methylheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-2-methylheptane is an organic compound characterized by a chloromethyl group attached to the fifth carbon of a heptane chain, with a methyl group on the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-methylheptane typically involves the chlorination of 2-methylheptane. This can be achieved through a free radical halogenation process, where 2-methylheptane is exposed to chlorine gas under ultraviolet light. The reaction proceeds as follows:
Initiation: The chlorine molecule dissociates into two chlorine radicals under UV light.
Propagation: A chlorine radical abstracts a hydrogen atom from 2-methylheptane, forming a 2-methylheptane radical.
Substitution: The 2-methylheptane radical reacts with another chlorine molecule, resulting in the formation of this compound and another chlorine radical.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)-2-methylheptane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as hydroxide ions, resulting in the formation of 5-(Hydroxymethyl)-2-methylheptane.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, yielding 2,5-dimethylheptane.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products
Nucleophilic Substitution: 5-(Hydroxymethyl)-2-methylheptane
Oxidation: 5-(Carboxymethyl)-2-methylheptane
Reduction: 2,5-Dimethylheptane
Applications De Recherche Scientifique
5-(Chloromethyl)-2-methylheptane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those requiring a chloromethyl group for biological activity.
Material Science: It is used in the production of polymers and other materials with specific chemical properties.
Industrial Chemistry: The compound is utilized in the manufacture of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-2-methylheptane primarily involves its reactivity due to the presence of the chloromethyl group. This group is highly reactive and can participate in various chemical reactions, such as nucleophilic substitution and oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Chloromethyl)-2-methylhexane
- 5-(Chloromethyl)-2-methylpentane
- 5-(Chloromethyl)-2-methylbutane
Uniqueness
5-(Chloromethyl)-2-methylheptane is unique due to its specific molecular structure, which provides distinct reactivity patterns compared to its shorter-chain analogs. The presence of the chloromethyl group at the fifth carbon and the methyl group at the second carbon allows for unique chemical transformations and applications that are not possible with similar compounds.
Propriétés
Formule moléculaire |
C9H19Cl |
|---|---|
Poids moléculaire |
162.70 g/mol |
Nom IUPAC |
5-(chloromethyl)-2-methylheptane |
InChI |
InChI=1S/C9H19Cl/c1-4-9(7-10)6-5-8(2)3/h8-9H,4-7H2,1-3H3 |
Clé InChI |
AWGPQITUWXQJFG-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCC(C)C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13164352.png)
![3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane](/img/structure/B13164357.png)











